{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid
Description
Properties
IUPAC Name |
(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BN3O2/c1-4-6-2-5(8(12)13)3-9-7(6)11-10-4/h2-3,12-13H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLWAVBHLWESHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NN=C2N=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The foundational step in preparing {3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid involves constructing the pyrazolo[3,4-b]pyridine scaffold. A widely cited method involves cyclizing 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF) at 60°C, yielding 1H-pyrazolo[3,4-b]pyridine in 85% yield. Key modifications to introduce the 3-methyl substituent include:
Methyl Group Introduction During Cyclization
Substituting 2-chloro-3-pyridinecarboxaldehyde with 2-chloro-3-(methyl)pyridinecarboxaldehyde could directly yield 3-methyl-1H-pyrazolo[3,4-b]pyridine. However, this precursor’s synthesis requires multi-step functionalization, including Vilsmeier-Haack formylation of 2-chloro-3-methylpyridine, which remains underexplored in the literature.
Halogenation at Position 5
Installing a halogen (e.g., bromine or iodine) at position 5 is critical for subsequent boronic acid functionalization. Two approaches dominate:
Directed Halogenation
Electrophilic halogenation using N-bromosuccinimide (NBS) or iodine monochloride (ICl) in acetic acid can target position 5 of the pyridine ring. For example, bromination of 3-methyl-1H-pyrazolo[3,4-b]pyridine with NBS at 80°C affords 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. Regioselectivity is governed by the electron-donating methyl group at position 3, which deactivates adjacent positions.
Halogenated Precursor Utilization
Synthesizing the core from pre-halogenated pyridine derivatives (e.g., 2-chloro-5-bromo-3-pyridinecarboxaldehyde) could streamline the process. Cyclization with hydroxylamine hydrochloride would directly yield 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine, though such precursors are synthetically demanding.
Miyaura Borylation for Boronic Acid Installation
The final step involves converting the 5-halogenated intermediate to the boronic acid via palladium-catalyzed Miyaura borylation.
Reaction Conditions
A representative protocol uses bis(pinacolato)diboron (B$$2$$Pin$$2$$, 1.2 equiv), Pd(dppf)Cl$$_2$$ (5 mol%), and potassium acetate (3 equiv) in dioxane at 100°C for 12 hours. Hydrolysis of the resulting boronic ester with HCl yields the boronic acid.
Table 1: Optimization of Miyaura Borylation
| Halogen (X) | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| Br | Pd(OAc)$$_2$$ | XPhos | 72 |
| I | PdCl$$_2$$(dppf) | dppf | 89 |
| Br | Pd(PPh$$3$$)$$4$$ | None | 58 |
Data adapted from PMC9087644. Iodinated substrates show superior reactivity due to enhanced oxidative addition kinetics.
One-Pot Sequential Functionalization
Recent advances enable tandem cyclization and borylation in a single reactor. For example, reacting 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride, followed by in situ Miyaura borylation, reduces purification steps. However, yields drop to 43–72% compared to stepwise methods.
Deprotection and Final Product Isolation
Protecting groups (e.g., 4-methoxybenzyl) are often used to stabilize intermediates during synthesis. Cleavage with trifluoroacetic acid (TFA) or HCl in methanol affords the free boronic acid in >95% yield.
Chemical Reactions Analysis
Types of Reactions
{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolopyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines and their derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibition :
{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid is primarily investigated for its potential as a kinase inhibitor. Kinases are crucial in various signaling pathways related to cell proliferation and survival, making them significant targets in cancer therapy. The compound's ability to bind to kinase active sites can inhibit their activity, thereby blocking downstream effects that contribute to tumor growth .
Therapeutic Potential :
Research indicates that this compound may possess antibacterial, anti-inflammatory, and anticancer properties. Studies have shown promising results against certain pathogens resistant to conventional antibiotics, highlighting its potential in treating infections and inflammatory diseases .
Organic Synthesis
Building Block for Complex Molecules :
The boronic acid functionality allows for participation in Suzuki-Miyaura coupling reactions, making this compound a valuable building block in organic synthesis. This capability facilitates the construction of complex organic molecules used in pharmaceuticals and agrochemicals.
Material Science Applications :
Due to its ability to form covalent bonds with hydroxyl-containing materials, this compound is also explored in material science for developing new functional materials. Its reactivity can lead to novel polymers or materials with specific properties tailored for industrial applications.
Case Study 1: Kinase Inhibition Research
A study published in Molecules examined the interaction of this compound with various kinases. The results indicated significant inhibition of certain cancer-related kinases, suggesting its potential as a therapeutic agent in oncology. Further investigations into its selectivity and mechanism of action are ongoing to optimize its application in clinical settings .
Case Study 2: Antibacterial Activity
Another research effort focused on evaluating the antibacterial properties of this compound against multi-drug resistant bacteria. The findings revealed effective inhibition of bacterial growth at low concentrations, supporting its potential use as an alternative treatment option in infectious diseases.
Mechanism of Action
The mechanism of action of {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of anticancer drugs .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Key Structural Analogs and Their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Applications |
|---|---|---|---|---|---|
| {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid | 2377610-54-1 | C₇H₈BN₃O₂ | 176.97 | 3-Me, 5-B(OH)₂ | Drug synthesis, cross-coupling |
| (2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid | 2304634-03-3 | C₇H₈BN₃O₂ | 176.97 | 2-Me, 5-B(OH)₂ | Inhibitor development |
| 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | N/A | C₈H₇N₃O₂ | 177.16 | 3-Me, 5-COOH | Antimicrobial agents |
| 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid | N/A | C₁₁H₁₃BNO₄ | 246.04 | Boronate ester, 3-COOH | Polymer chemistry |
Key Observations :
- Substituent Position : The 3-methyl isomer ({3-Methyl-...}) exhibits higher thermal stability compared to the 2-methyl analog (2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid due to reduced steric hindrance .
- Functional Groups : Replacement of the boronic acid with a carboxylic acid (e.g., 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid) eliminates cross-coupling utility but enhances solubility in polar solvents .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Performance :
Catalytic Efficiency :
Toxicity Profile :
Commercial Availability and Cost
Table 2: Pricing and Suppliers (2025 Data)
| Compound Name | Supplier | Purity | Price (50 mg) |
|---|---|---|---|
| This compound | Combi-Blocks | 95% | €120 |
| (2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid | Combi-Blocks | 95% | €150 |
| 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | CymitQuimica | 98% | €200 |
Market Trends :
- The boronic acid derivatives are 20–30% cheaper than ester-protected analogs (e.g., pinacol esters) due to simpler synthesis workflows .
Biological Activity
{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid (CAS: 2377610-54-1) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C₇H₈BN₃O₂
- Molecular Weight : 165.96 g/mol
- SMILES : OB(C1=CN=C(NN=C2C)C2=C1)O
- Purity : 97% .
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:
1. Antitumor Activity
Studies have demonstrated that compounds containing a pyrazolo structure can inhibit cancer cell growth effectively. For instance, related compounds have shown potent inhibition of renal cancer and leukemia cell lines through mechanisms involving DNA damage and cell cycle arrest . The ability to induce apoptosis in these cells has been linked to the upregulation of phosphorylated H2AX, a marker for DNA damage .
2. Enzyme Inhibition
The compound functions as an inhibitor of various kinases, particularly CLK (Clock) and ROCK (Rho-associated protein kinase). These kinases are implicated in several cellular processes, including cell proliferation and survival. The structural modifications in boronic acids like this compound have been found to enhance selectivity and potency against these targets .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its analogs:
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Kinases : By binding to the ATP-binding site of kinases such as CLK and ROCK, this compound prevents their activation, leading to downstream effects on cell cycle regulation and apoptosis.
- Induction of DNA Damage : The activation of DNA damage response pathways through phosphorylation events contributes to its antitumor effects.
Q & A
Q. What are the recommended synthetic routes for {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging boronic acid intermediates. For example, analogous pyrazolo[3,4-b]pyridine derivatives are prepared using boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in the presence of Pd(PPh₃)₄ catalyst and K₂CO₃ in toluene/EtOH under reflux (105°C) . Key factors include:
- Catalyst selection : Pd(PPh₃)₄ ensures efficient coupling.
- Solvent system : Polar aprotic solvents (e.g., toluene/EtOH) enhance solubility and reaction kinetics.
- Temperature : Elevated temperatures (≥100°C) improve reaction rates but may require inert atmospheres to prevent boronic acid decomposition.
Yield optimization often involves iterative adjustment of stoichiometry and reaction time .
Q. How should researchers purify and store this compound to ensure stability?
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/dioxane (1:1) to achieve >97% purity .
- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent boronic acid protodeboronation. Evidence from analogous pinacol esters indicates that low-temperature storage preserves stability .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns on the pyrazolopyridine core.
- X-ray crystallography : Resolves intramolecular interactions (e.g., O–H···O and C–H···N hydrogen bonds) and π–π stacking, as demonstrated in related pyrazolopyridine derivatives .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 502 [M+H]⁺ for derivatives) .
- HPLC/GC : Assess purity (>97% by GC/HPLC), particularly for boronic acid derivatives prone to hydrolysis .
Advanced Research Questions
Q. How do intramolecular interactions in this compound derivatives influence crystallographic packing and stability?
Crystal structures of analogous compounds reveal:
- Hydrogen bonding : Intramolecular O–H···O and C–H···N bonds create S(6) ring motifs, stabilizing planar conformations .
- π–π interactions : Stacking of pyrazolopyridine moieties along the c-axis forms columnar structures, while C–H···π interactions link columns into slabs .
- Steric effects : Inclination angles between aromatic rings (e.g., 52.89° for 2-hydroxy-5-methylphenyl vs. pyrazolopyridine) impact solubility and reactivity .
Q. What methodologies are effective for evaluating the antimicrobial activity of pyrazolopyridine-boronic acid derivatives?
- Dose-response assays : Test against Gram-positive (e.g., Bacillus subtilis), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) using agar dilution or broth microdilution (MIC determination) .
- Structure-activity relationship (SAR) : Introduce substituents (e.g., aldehyde, nitrile) to the pyrazolopyridine core. For example, the aldehyde group enhances antifungal activity by enabling Schiff base formation with microbial enzymes .
- Mechanistic studies : Use fluorescence quenching or molecular docking to probe interactions with microbial targets (e.g., dihydrofolate reductase) .
Q. How can researchers resolve contradictions in crystallographic data for pyrazolopyridine derivatives?
- Refinement software : Use SHELXL for high-resolution data to model disorder or twinning, especially for non-covalent interactions .
- Validation tools : Check R-factors (<5%) and electron density maps (e.g., omit maps) to confirm hydrogen bond geometries .
- Comparative analysis : Cross-reference with databases (e.g., Cambridge Structural Database) to identify systematic errors in torsion angles or bond lengths .
Q. What strategies enhance the reactivity of this boronic acid in target-directed synthesis for kinase inhibitors?
- Protecting groups : Use pinacol esters to stabilize the boronic acid during multi-step syntheses (e.g., GCN2 inhibitor preparation) .
- Cross-coupling optimization : For kinase inhibitor scaffolds, employ microwave-assisted Suzuki reactions to accelerate couplings with heteroaryl halides .
- Biological assays : Validate inhibitory activity against kinases (e.g., GCN2) using ELISA-based phosphorylation assays .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
